Cas no 1331786-39-0 (1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole)

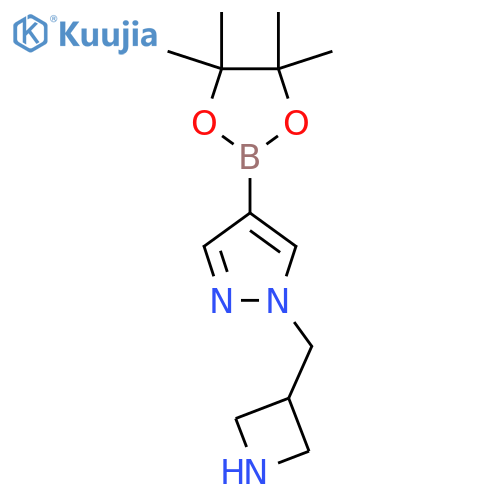

1331786-39-0 structure

商品名:1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

CAS番号:1331786-39-0

MF:C13H22BN3O2

メガワット:263.1437

CID:4732868

1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole 化学的及び物理的性質

名前と識別子

-

- 1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- 1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

-

- インチ: 1S/C13H22BN3O2/c1-12(2)13(3,4)19-14(18-12)11-7-16-17(9-11)8-10-5-15-6-10/h7,9-10,15H,5-6,8H2,1-4H3

- InChIKey: GBDSSAXIMVBAOB-UHFFFAOYSA-N

- ほほえんだ: O1B(C2C([H])=NN(C=2[H])C([H])([H])C2([H])C([H])([H])N([H])C2([H])[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 331

- トポロジー分子極性表面積: 48.3

1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2315-250MG |

1-(azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

1331786-39-0 | 95% | 250MG |

¥ 1,597.00 | 2023-03-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1156255-100mg |

1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1331786-39-0 | 98% | 100mg |

¥1304.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1156255-5g |

1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1331786-39-0 | 98% | 5g |

¥19569.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1156255-500mg |

1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1331786-39-0 | 98% | 500mg |

¥3481.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1156255-10g |

1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1331786-39-0 | 98% | 10g |

¥28267.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2315-500MG |

1-(azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

1331786-39-0 | 95% | 500MG |

¥ 2,659.00 | 2023-03-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1156255-1g |

1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1331786-39-0 | 98% | 1g |

¥6087.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1156255-250mg |

1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1331786-39-0 | 98% | 250mg |

¥2613.00 | 2024-08-09 | |

| Chemenu | CM562622-1g |

1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1331786-39-0 | 95%+ | 1g |

$625 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2315-10G |

1-(azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

1331786-39-0 | 95% | 10g |

¥ 19,932.00 | 2023-03-15 |

1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

1331786-39-0 (1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole) 関連製品

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬